molecular formula C22H17ClO3 B569387 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione CAS No. 1809464-27-4

3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione

Cat. No. B569387
CAS RN: 1809464-27-4
M. Wt: 364.825
InChI Key: HZBPGPKKLODCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione (4-CPCN) is a novel compound that has been recently synthesized and has attracted attention due to its potential applications in scientific research. 4-CPCN is a derivative of naphthalene and is composed of a phenyl ring and a cyclohexenyl ring, both of which are connected by a 4-chlorophenyl moiety. It has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and antifungal properties.

Mechanism of Action

Target of Action

Didehydroatovaquone, also known as 5X6AYN4UWX or 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione, is a derivative of Atovaquone . Atovaquone is known to target the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex is crucial for the mitochondrial electron transport chain, which is essential for ATP synthesis . Therefore, it’s plausible that Didehydroatovaquone might target the same or similar proteins.

Mode of Action

Atovaquone acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . Given the structural similarity, Didehydroatovaquone likely shares a similar mode of action. It may interact with its targets, inhibiting their normal function, and leading to disruption of critical biological processes such as energy production.

Biochemical Pathways

The primary biochemical pathway affected by Atovaquone, and likely by Didehydroatovaquone, is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, these compounds disrupt the normal flow of electrons within the mitochondria. This disruption leads to a decrease in ATP production, which can have downstream effects on numerous cellular processes that rely on ATP for energy .

Pharmacokinetics

Atovaquone is known to have enhanced absorption when taken with food, and its distribution volume is relatively small

Result of Action

The molecular and cellular effects of Didehydroatovaquone’s action are likely similar to those of Atovaquone. Atovaquone has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . It’s plausible that Didehydroatovaquone, given its structural similarity, might have similar effects on cell viability and growth.

Action Environment

The influence of environmental factors on Didehydroatovaquone’s action, efficacy, and stability is currently unknown and would require further investigation. It’s worth noting that many drugs’ actions can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

properties

IUPAC Name

3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPGPKKLODCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didehydroatovaquone

CAS RN

1809464-27-4
Record name Didehydroatovaquone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809464274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDROATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6AYN4UWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.